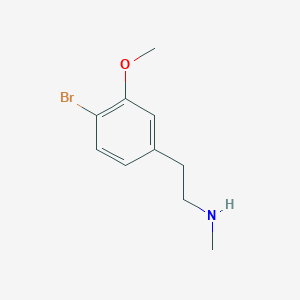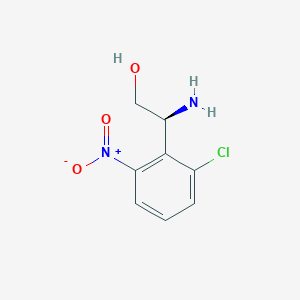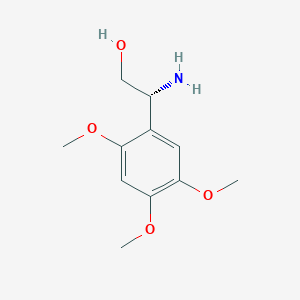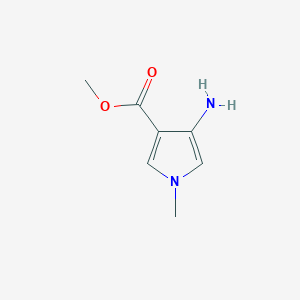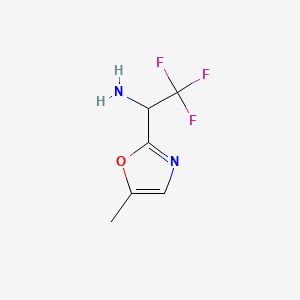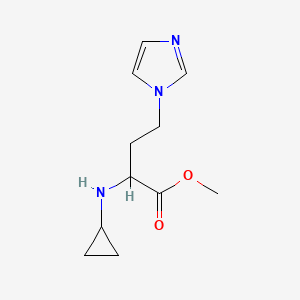![molecular formula C23H26N2O4 B13548800 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylicacid](/img/structure/B13548800.png)
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the piperidine ring is protected using the Fmoc group. This is achieved by reacting the piperidine derivative with Fmoc chloride in the presence of a base such as triethylamine.
Formation of the Carboxylic Acid: The protected piperidine derivative is then subjected to carboxylation reactions to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and products.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylic acid undergoes several types of chemical reactions:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the fluorenyl group.
Coupling Reactions: It is commonly used in peptide coupling reactions, where it reacts with other amino acids to form peptide bonds.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Coupling Reactions: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are used as coupling agents.
Major Products
The major products formed from these reactions are typically peptides or peptide derivatives, depending on the specific amino acids and conditions used.
Aplicaciones Científicas De Investigación
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylic acid has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect amino groups.
Medicinal Chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Research: It is used in the study of protein-protein interactions and enzyme mechanisms.
Industrial Applications: The compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-sulfophenyl)propanoic acid
Uniqueness
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylic acid is unique due to its specific structure, which combines a piperidine ring with an Fmoc-protected amino group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial.
Propiedades
Fórmula molecular |
C23H26N2O4 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C23H26N2O4/c26-22(27)16-9-12-25(13-10-16)14-11-24-23(28)29-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,24,28)(H,26,27) |
Clave InChI |
FPUBYVZBOZJGPQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


